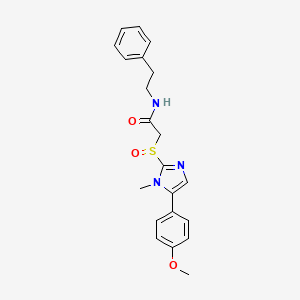

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-phenethylacetamide

Description

2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-phenethylacetamide is a sulfoxide-containing imidazole derivative with a phenethyl-substituted acetamide side chain. The core structure comprises a 1-methylimidazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a sulfinyl (-S=O) moiety. This compound shares structural motifs with pharmacologically active molecules, such as proton pump inhibitors (e.g., lansoprazole, ), where the sulfinyl group is critical for covalent binding to target enzymes.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-24-19(17-8-10-18(27-2)11-9-17)14-23-21(24)28(26)15-20(25)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVQOWSOIKAVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)CC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-phenethylacetamide is a compound that has attracted attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 398.43 g/mol. Its structure features an imidazole ring, a sulfinyl group, and an acetamide moiety, which are critical for its biological activity.

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities due to their ability to interact with various biological targets. The following mechanisms have been suggested for the activity of this compound:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is often linked to enhanced antibacterial efficacy.

- Anticancer Properties : Imidazole derivatives have been studied for their potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth.

- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, reducing cytokine production and inflammatory responses.

Research Findings

A review of recent literature highlights several key studies on the biological activity of related compounds:

- Antimicrobial Activity : In vitro studies have shown that similar benzimidazole derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against various pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Studies : Research has indicated that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy . For instance, compounds with similar structural features have shown promising results in inhibiting cell growth in melanoma and breast cancer models.

Case Studies

Several case studies illustrate the compound's potential:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those with similar substituents as our compound. The results indicated notable antibacterial effects, particularly against resistant strains .

- Evaluation in Cancer Models : Another study assessed the anticancer properties of imidazole-containing compounds in vitro and in vivo, demonstrating significant tumor reduction in treated mice compared to controls .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities associated with related compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-phenethylacetamide exhibit significant anticancer properties. For instance, studies on imidazole derivatives have shown that they can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxyphenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumors .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been reported to inhibit the activity of lipoxygenases (ALOX15), which are enzymes involved in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases, where modulation of lipid metabolism is crucial .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The imidazole ring is known for its ability to interact with various biological targets, including bacterial enzymes, thereby exhibiting bactericidal effects. Further research into its efficacy against specific pathogens is ongoing .

Case Studies and Experimental Findings

Chemical Reactions Analysis

Reactivity of the Sulfinyl Group

The sulfinyl moiety is a reactive site, prone to:

Stability : Sulfinyl groups are sensitive to prolonged heating or strong acids/bases, which may induce decomposition or further oxidation .

Acetamide Hydrolysis

The N-phenethylacetamide group may undergo hydrolysis under specific conditions:

Kinetics : Hydrolysis rates depend on steric hindrance from the phenethyl and imidazole substituents .

Imidazole Ring Modifications

The 1-methyl-5-(4-methoxyphenyl)imidazole ring may participate in:

The electron-donating 4-methoxyphenyl group directs electrophiles to specific positions .

Sulfinyl-Acetamide Conformational Dynamics

The sulfinyl group’s stereoelectronic effects may influence:

-

Intramolecular hydrogen bonding : Between sulfinyl oxygen and acetamide NH, stabilizing specific conformers .

-

Solvent-dependent tautomerism : As observed in related imidazole sulfoxides .

Biological Relevance and Stability

While no direct data exists for this compound, structurally similar molecules exhibit:

-

Metabolic oxidation : Sulfinyl → sulfonyl conversion via cytochrome P450 enzymes .

-

pH-dependent stability : Degradation in gastric fluid (pH 1–3) due to sulfoxide lability .

Comparative Reactivity Table

Key functional groups and their relative reactivities:

| Group | Reactivity (1 = low, 5 = high) | Susceptible Reactions |

|---|---|---|

| Sulfinyl (-SO-) | 4 | Oxidation, reduction, racemization |

| Acetamide (-NCOR) | 3 | Hydrolysis, nucleophilic substitution |

| Imidazole ring | 4 | Electrophilic substitution, alkylation |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Key Comparative Findings

Core Structure and Electronic Effects

- Imidazole vs. Thiadiazole/Thiazole : The imidazole core in the target compound and others (e.g., ) enables hydrogen bonding via the N-H group, which is absent in thiadiazole-based analogs (). This may enhance target binding affinity in biological systems .

- Sulfinyl vs. Sulfonyl groups () are stronger electron-withdrawing groups, which may reduce metabolic stability compared to sulfinyl .

Substituent Effects

- 4-Methoxyphenyl vs.

- Phenethyl vs. Heterocyclic Side Chains : The phenethyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas pyridyl () or thiazolyl () substituents may improve water solubility but reduce membrane permeability .

Q & A

Q. How can researchers design assays to evaluate the compound’s inhibitory activity against COX-1/COX-2 enzymes?

- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) with purified COX isoforms. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Include positive controls (e.g., indomethacin) and validate selectivity using COX-1/COX-2 ratio calculations. Structural analogs with thiazole-acetamide moieties provide methodological precedents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.